
1,4-Benzenediol, 2,3,5-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediol, 2,3,5-trifluoro- is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. This compound is characterized by the presence of three fluorine atoms and two hydroxyl groups attached to a benzene ring. The molecular formula for this compound is C6H3F3O2. It is a derivative of hydroquinone, where three hydrogen atoms are replaced by fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2,3,5-trifluoro- can be achieved through various methods. One common method involves the diazotization of 3,4-difluoroaniline followed by a reaction with fluoboric acid to form a diazonium salt. This intermediate is then subjected to high-temperature cracking to yield the desired trifluoro compound .
Industrial Production Methods
Industrial production of 1,4-Benzenediol, 2,3,5-trifluoro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenediol, 2,3,5-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various catalysts are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Various substituted benzenediols depending on the reagents used.
Aplicaciones Científicas De Investigación
1,4-Benzenediol, 2,3,5-trifluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediol, 2,3,5-trifluoro- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzenediol, 2,3,5,6-tetrafluoro-: Another fluorinated derivative of hydroquinone with four fluorine atoms.
Catechol (1,2-dihydroxybenzene): An isomer of benzenediol with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): An isomer of benzenediol with hydroxyl groups in the meta position.
Uniqueness
1,4-Benzenediol, 2,3,5-trifluoro- is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules. The presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it valuable for various applications .
Propiedades
Número CAS |
654-37-5 |
|---|---|
Fórmula molecular |
C6H3F3O2 |
Peso molecular |
164.08 g/mol |
Nombre IUPAC |
2,3,5-trifluorobenzene-1,4-diol |
InChI |
InChI=1S/C6H3F3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1,10-11H |
Clave InChI |
QGPNCAAQXZRRMR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)O)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


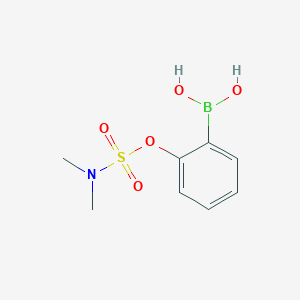
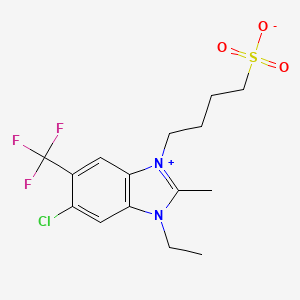
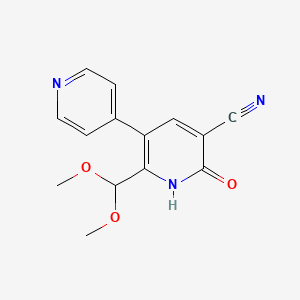
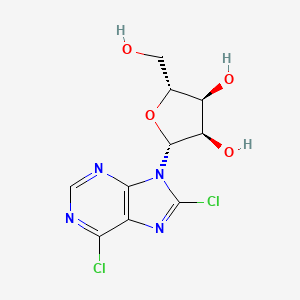

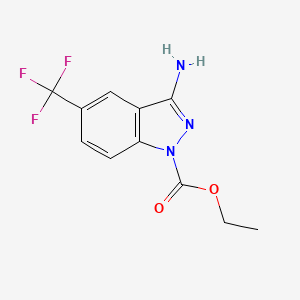
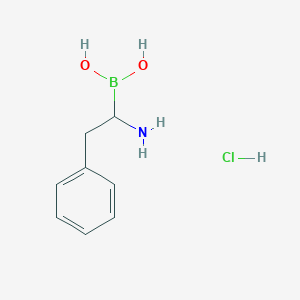
![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
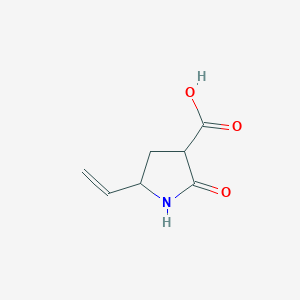
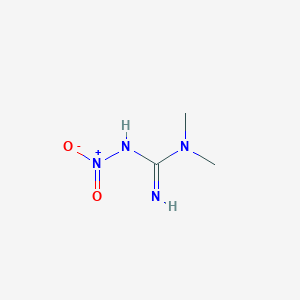

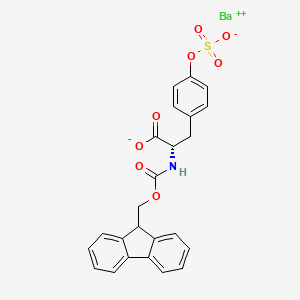
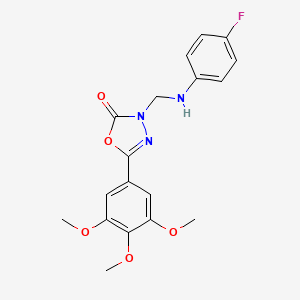
![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)
